![molecular formula C18H21N3O7S B110716 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea CAS No. 945716-28-9](/img/structure/B110716.png)

1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea

説明

The compound 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea is a chemical entity that appears to be related to the class of sulfonylureas, which are known for their applications in various chemical reactions and potential pharmacological activities. The tert-butyl group and the nitrophenyl moiety suggest that this compound could be involved in reactions that introduce sulfonyl groups into other molecules or modify existing sulfonyl-containing compounds.

Synthesis Analysis

The synthesis of sulfonylurea derivatives often involves the coupling of sulfonamide groups with other organic moieties. In the context of the provided papers, tert-butyl phenyl sulfoxide has been used as a precatalyst for generating sulfenate anions, which can then be coupled with benzyl halides to produce trans-stilbenes . Although the synthesis of 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea is not explicitly described, the methodologies discussed in the papers could potentially be adapted for its synthesis. For instance, the chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite as described in paper could be a relevant step in introducing the nitro group into the aromatic ring of the sulfonylurea.

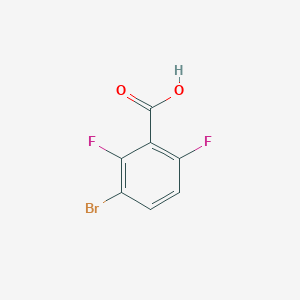

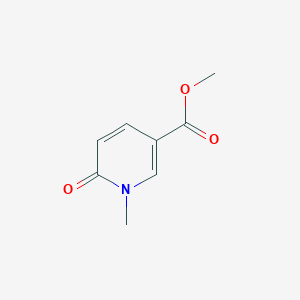

Molecular Structure Analysis

The molecular structure of sulfonylureas typically includes a sulfonyl group attached to an amide nitrogen. The bond lengths and angles in related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, indicate strong interactions between the sulfonyl group and adjacent rings . These interactions can influence the reactivity and stability of the molecule. The presence of a methoxy group and a nitro group in the compound of interest would also affect its electronic properties and potentially its conformation.

Chemical Reactions Analysis

Sulfonylureas can participate in various chemical reactions. The papers suggest that sulfonyl groups can be introduced into molecules through oxidative intermolecular sulfonamination of alkynes, as seen with the synthesis of substituted sulfonyl pyrroles using tert-butyl nitrite . Additionally, the Julia-Kocienski olefination reaction is another relevant reaction where sulfones are used to create alkenes and dienes . These reactions could be pertinent to the chemical transformations that 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylureas are influenced by their functional groups. The tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the compound. The nitro group is an electron-withdrawing group that can impact the acidity of adjacent hydrogens and the overall electron distribution within the molecule. The methoxy group is an electron-donating group, which could counterbalance the electron-withdrawing effects of the nitro group to some extent. The specific physical properties such as melting point, boiling point, and solubility of 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea would need to be determined experimentally.

科学的研究の応用

Applications in Organic Synthesis

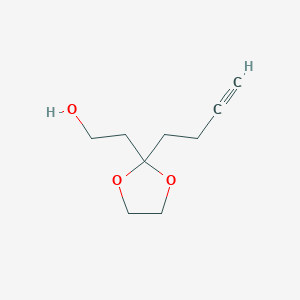

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée & Denis, 2005).

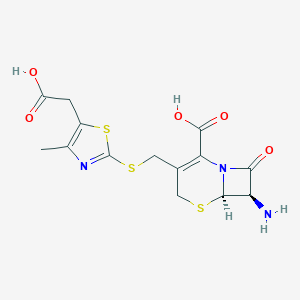

Pharmacological Characterization

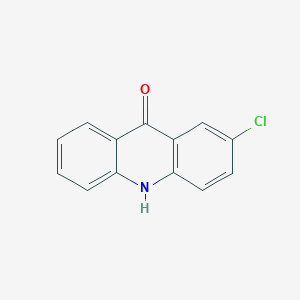

- A study on N-tert-Butyl-N′-[2-(4′-methylphenylamino)-5-nitrobenzenesulfonyl]urea (BM-573), a compound similar to 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea, investigated its antiplatelet and antithrombotic effects. This compound is a potent antithrombotic agent that does not affect bleeding time, making it a significant contribution to cardiovascular pharmacology (Dogné et al., 2004).

Catalysis and Chemical Transformations

- Arylsulfotransferase, an enzyme capable of sulfating phenol-containing compounds, can potentially interact with compounds like 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea. This enzyme demonstrates broad substrate specificity and could be used in organic synthesis to efficiently sulfate phenolic compounds (Mozhaev et al., 2002).

Radical Trapping and Antioxidant Activity

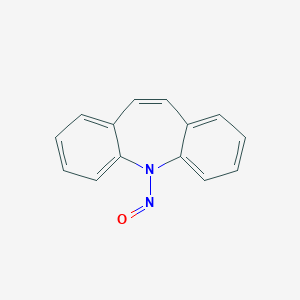

- Nitrones like α-phenyl-N-tert-butyl nitrone, structurally related to 1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea, have been studied for their ability to form radical adducts and prevent oxidation, showing potential as antioxidants in various models (Maples, Ma & Zhang, 2001).

特性

IUPAC Name |

1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O7S/c1-18(2,3)19-17(22)20-29(25,26)16-10-12(21(23)24)8-9-15(16)28-14-7-5-6-13(11-14)27-4/h5-11H,1-4H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBPOHBDSHUMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)